![molecular formula C14H26N2O5 B14235852 D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- CAS No. 374116-21-9](/img/structure/B14235852.png)
D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-: is a synthetic compound that combines the amino acids D-Alanine and L-Leucine with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- typically involves the following steps:
Protection of the Amino Group: The amino group of D-Alanine is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected D-Alanine is then coupled with L-Leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the amino acids.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein folding and stability.
- Used in the development of peptide-based inhibitors.
Medicine:
- Investigated for its potential in developing new therapeutic agents.
- Used in the design of peptide vaccines.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- involves its interaction with specific molecular targets, primarily proteins and enzymes. The compound can inhibit or modify the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
Comparison:
- Uniqueness: D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- is unique due to the presence of L-Leucine, which imparts specific hydrophobic properties and influences the compound’s interaction with biological targets.
- Structural Differences: The similar compounds listed above differ in the amino acid component coupled with D-Alanine, leading to variations in their chemical and biological properties.
This detailed article provides a comprehensive overview of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
374116-21-9 |
|---|---|
Molecular Formula |
C14H26N2O5 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(11(17)15-9(3)12(18)19)16-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10+/m1/s1 |
InChI Key |
DQXXTKCYGQDBKO-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


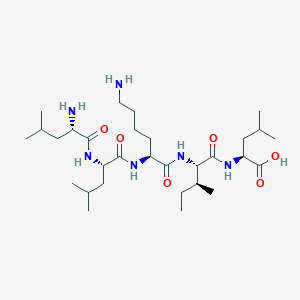
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
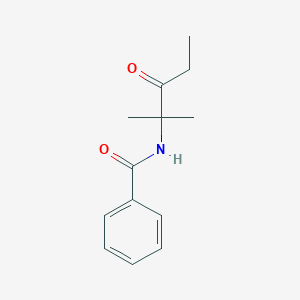

![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
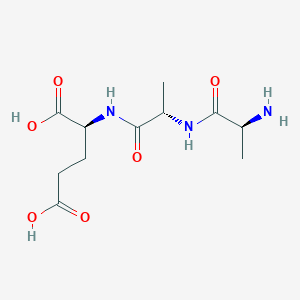
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
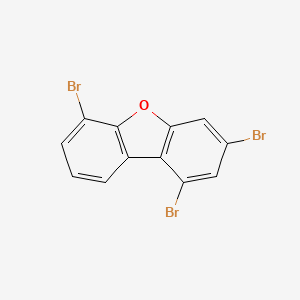
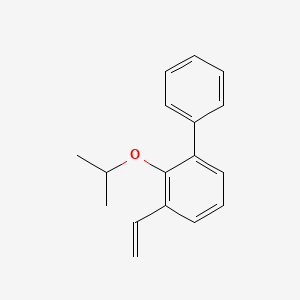


![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)
